Edgeworin

Overview

Description

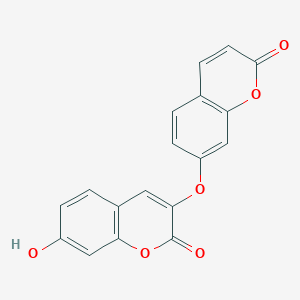

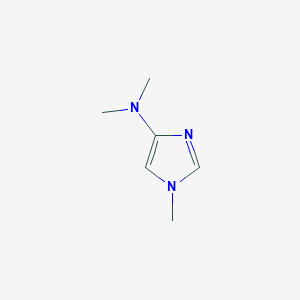

Edgeworin is a coumarin compound that can be isolated from the root and stem of Edgeworthia . It is a part of the Phenylpropanoids and Coumarins structural classification .

Synthesis Analysis

Upon thermal condensation of diethyl (coumarinyl‐7‐oxy)malonate with O‐methyl‐resorcine, the corresponding bis [coumarinyl]ether, 4‐hydroxy‐O‐methylthis compound is obtained in good yield .Molecular Structure Analysis

The molecular formula of this compound is C18H10O6 and it has a molecular weight of 322.27 .Physical and Chemical Properties Analysis

This compound is a yellow solid with an aromatic odor . It has a melting point of 284-296℃ .Scientific Research Applications

Coumarins from Edgeworthia chrysantha

Edgeworin, a compound isolated from Edgeworthia chrysantha, has been identified as a coumarin derivative. The study by Baba et al. (1989) focused on isolating and determining the structure of this compound and edgeworoside A from the root and stem of Edgeworthia chrysantha (Baba, Tabata, Taniguti, & Kozawa, 1989).

Biscoumarin Derivatives from Edgeworthia gardneri

Li et al. (2004) researched biscoumarin derivatives from Edgeworthia gardneri, highlighting this compound's inhibition of DNA polymerase beta lyase activity. This study provides insights into this compound's potential applications in genetic and molecular biology research (Li, Gao, Feng, & Hecht, 2004).

Chemical Constituents from Edgeworthia gardneri

Xu, Xia, and Lin (2012) isolated various compounds, including this compound, from Edgeworthia gardneri. Their work contributed to understanding the plant's chemical profile and potential research applications in pharmacology and chemistry (Xu, Xia, & Lin, 2012).

Anti-inflammatory and Analgesic Activities

Hu et al. (2008) explored the anti-inflammatory and analgesic activities of Edgeworthia chrysantha, with a focus on this compound. This research provides a foundation for potential therapeutic applications and further pharmacological study (Hu et al., 2008).

Mechanism of Action

Target of Action

Edgeworin primarily targets DNA polymerase beta . DNA polymerase beta plays a crucial role in DNA replication and repair, making it a significant target for various therapeutic interventions.

Mode of Action

This compound acts as an inhibitor of DNA polymerase beta, blocking both its lyase and polymerase activities . This inhibition disrupts the normal function of DNA polymerase beta, affecting DNA replication and repair processes.

Biochemical Pathways

This compound’s action on DNA polymerase beta affects the DNA repair synthesis pathway . It also influences the Nrf2/TGF-β1 pathway, which is involved in oxidative stress response and extracellular matrix accumulation .

Result of Action

This compound’s inhibition of DNA polymerase beta can potentiate the inhibitory action of certain anticancer drugs, such as bleomycin, in cultured cells . Additionally, this compound has been shown to protect mesangial cells against oxidative stress and accumulation of extracellular matrix induced by high glucose, suggesting potential therapeutic applications in conditions like diabetic nephropathy .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors . These can include physical factors like temperature and pH, biological factors such as the presence of other molecules or cells, and even broader socio-economic and cultural factors. Understanding these influences is crucial for optimizing the use of this compound in different therapeutic contexts.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Edgeworin interacts with various enzymes and proteins in biochemical reactions. It has been shown to protect mesangial cells against oxidative stress and accumulation of extracellular matrix induced by high glucose . The protective effect of this compound is closely associated with Nrf2, a key protein that regulates the expression of antioxidant proteins .

Cellular Effects

This compound influences cell function by mitigating oxidative stress and preventing the accumulation of extracellular matrix in mesangial cells . It also impacts cell signaling pathways, particularly the Nrf2/TGF-β1 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and activation of the Nrf2 pathway . This leads to changes in gene expression that ultimately protect cells from oxidative stress .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its anti-inflammatory and analgesic effects have been observed in various models .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and inflammation . It interacts with enzymes such as Nrf2 and impacts metabolic flux and metabolite levels .

Subcellular Localization

Given its role in activating the Nrf2 pathway, it is likely that it is localized to areas of the cell where this pathway is active .

Properties

IUPAC Name |

7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLKKLCKMRDNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

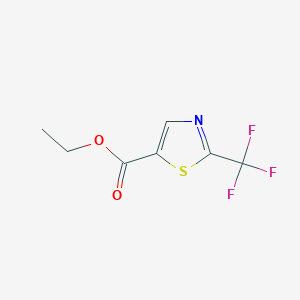

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)